molecular formula C19H20N2O2 B5768345 1,3-bis(4-methylbenzoyl)imidazolidine

1,3-bis(4-methylbenzoyl)imidazolidine

Cat. No.: B5768345
M. Wt: 308.4 g/mol
InChI Key: QNFIYHIHJSJRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(4-methylbenzoyl)imidazolidine is a chemical compound that belongs to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 4-methylbenzoyl groups at the 1 and 3 positions of the imidazolidine ring imparts unique chemical properties to this compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methylbenzoyl)imidazolidine typically involves the reaction of imidazolidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Imidazolidine+24-methylbenzoyl chlorideThis compound+2HCl\text{Imidazolidine} + 2 \text{4-methylbenzoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Imidazolidine+24-methylbenzoyl chloride→this compound+2HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-methylbenzoyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substitution patterns.

    Substitution: The benzoyl groups can be substituted with other acyl or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine N-oxides, while reduction can produce various imidazolidine derivatives.

Scientific Research Applications

1,3-bis(4-methylbenzoyl)imidazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methylbenzoyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(4-chlorobenzoyl)imidazolidine
  • 1,3-bis(4-methoxybenzoyl)imidazolidine
  • 1,3-bis(4-nitrobenzoyl)imidazolidine

Uniqueness

1,3-bis(4-methylbenzoyl)imidazolidine is unique due to the presence of the 4-methylbenzoyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other imidazolidine derivatives.

Properties

IUPAC Name

[3-(4-methylbenzoyl)imidazolidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-3-7-16(8-4-14)18(22)20-11-12-21(13-20)19(23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIYHIHJSJRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-bis(4-methylbenzoyl)imidazolidine
Reactant of Route 2
Reactant of Route 2
1,3-bis(4-methylbenzoyl)imidazolidine
Reactant of Route 3
Reactant of Route 3
1,3-bis(4-methylbenzoyl)imidazolidine
Reactant of Route 4
Reactant of Route 4
1,3-bis(4-methylbenzoyl)imidazolidine
Reactant of Route 5
Reactant of Route 5
1,3-bis(4-methylbenzoyl)imidazolidine
Reactant of Route 6
Reactant of Route 6
1,3-bis(4-methylbenzoyl)imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.